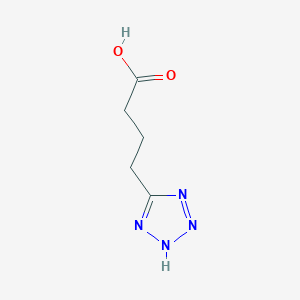

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

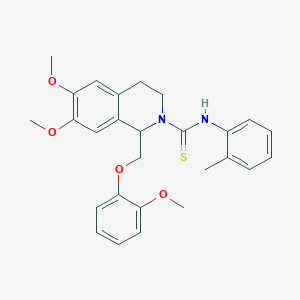

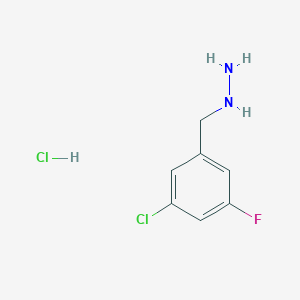

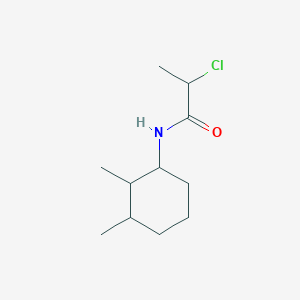

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is a chemical compound with the CAS Number: 1266476-55-4 . Its molecular weight is 156.14 and its IUPAC name is 4-(1H-tetraazol-5-yl)butanoic acid .

Synthesis Analysis

The synthesis of this compound or similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .

Molecular Structure Analysis

The InChI code of this compound is 1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2, (H,10,11) (H,6,7,8,9) .

Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The density of a similar compound, 4-(1H-Tetrazol-5-yl)benzoic Acid, is reported to be 1.518g/cm3 .

Applications De Recherche Scientifique

Novel Indole-Based Hybrid Oxadiazole Scaffolds

A study by Nazir et al. (2018) focused on the synthesis of various compounds using 4-(1H-indol-3-yl)butanoic acid, a related compound, to create potent inhibitors for the urease enzyme. These molecules are considered valuable in therapeutic drug designing programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Synthesis of Nonracemic Tetrazole GABA Analogs

Reznikov et al. (2018) synthesized nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogs of neurotropic drugs, through a three-component reaction. This synthesis method highlights the potential of tetrazole analogs in developing pharmaceutical compounds (Reznikov et al., 2018).

Coordination Polymers in Ligand Modifications

Song et al. (2009) explored the in situ cycloaddition reactions involving various cyanobenzoic acids and 4-(1H-tetrazol-5-yl)benzoic acid, leading to the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers have potential applications in photoluminescence and could be used in advanced material sciences (Song et al., 2009).

Magnetic Nanocatalyst for Tetrazole Synthesis

Ghasemzadeh and Akhlaghinia (2017) introduced a novel magnetic nanocatalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating the potential of nanocatalysts in enhancing the efficiency of chemical syntheses (Ghasemzadeh & Akhlaghinia, 2017).

Synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic Acid

Maxwell and Tran (2017) synthesized [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid as an intermediate for metabolic profiling studies in a discovery phase program. This highlights the role of tetrazole compounds in the synthesis of biologically active molecules (Maxwell & Tran, 2017).

Safety and Hazards

Orientations Futures

Future research could focus on the synthesis of new compounds based on the 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid scaffold, as well as further exploration of their biological activities . Additionally, the use of tetrazoles as carboxylic acid isosteres in medicinal chemistry could be further explored .

Mécanisme D'action

Target of Action

It’s known that tetrazolic acids, a group to which this compound belongs, often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that tetrazolic acids can form hydrogen bonds with amino acids, which can influence the binding energy of the compound .

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .

Pharmacokinetics

It’s known that tetrazolic acids can undergo n-glucuronidation, a common metabolic process .

Result of Action

Compounds with similar structures have been shown to have significant binding modes with docking scores ranging from –92 to –103 kcal/mol .

Action Environment

It’s known that the compound should be stored under inert gas and away from air .

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQGOMCBXAJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795164.png)